Isradipine (PN 200-110), chemically known as isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylate, is a dihydropyridine derivative classified as a calcium channel blocker. It exhibits a strong vasodilatory effect with minimal cardiodepressive effects [ [] ]. In scientific research, Isradipine serves as a valuable tool for investigating various physiological processes and disease models, particularly those involving calcium signaling pathways.
Isradipine was first synthesized in the 1980s and is derived from the dihydropyridine class of compounds. It is marketed under various brand names and is available in oral formulations. The compound falls under the category of antihypertensive agents and is specifically classified as a calcium channel blocker.
The synthesis of Isradipine can be achieved through several methods, with the most common being the use of carbon-11 isotopes for radiolabeling in research applications. A notable method involves the methylation of a precursor compound using carbon-11 methyl iodide in the presence of tetrabutylammonium hydroxide, which allows for efficient incorporation of the radioactive label for positron emission tomography studies. This method yields high specific activity and purity, essential for neuroimaging applications .
Another significant approach is the formulation of Isradipine nanoparticles through techniques such as antisolvent precipitation. In this method, Isradipine is dissolved in a water-miscible organic solvent and then added to a stabilizing aqueous phase, resulting in nanoparticle formation. This technique enhances the bioavailability and therapeutic efficacy of the drug .
The typical synthesis involves:
Isradipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula is with a molecular weight of approximately 314.34 g/mol. Its structure includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₄ |
Molecular Weight | 314.34 g/mol |
Melting Point | 130–132 °C |
Solubility | Soluble in methanol |
Isradipine undergoes various chemical reactions primarily related to its pharmacological activity. One key reaction involves its interaction with calcium channels, where it binds to the L-type calcium channels, inhibiting calcium influx into cells.
The mechanism can be described as follows:
Isradipine acts by selectively blocking L-type calcium channels located in vascular smooth muscle and cardiac tissue. This blockade reduces intracellular calcium concentrations, leading to:
Clinical studies have shown that Isradipine effectively lowers blood pressure in hypertensive patients without significantly affecting heart rate .
Isradipine has diverse applications primarily in the medical field:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0